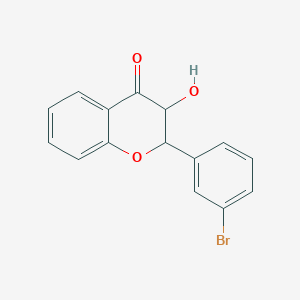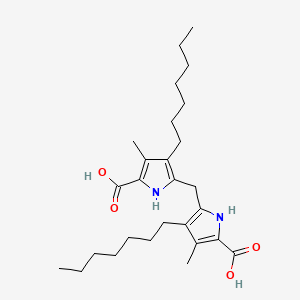![molecular formula C15H14O2Se B12606992 1-[4-Methoxy-3-(phenylselanyl)phenyl]ethan-1-one CAS No. 646472-73-3](/img/structure/B12606992.png)
1-[4-Methoxy-3-(phenylselanyl)phenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-Methoxy-3-(phenylselanyl)phenyl]ethan-1-one is an organic compound characterized by the presence of a methoxy group, a phenylselanyl group, and an ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Methoxy-3-(phenylselanyl)phenyl]ethan-1-one typically involves the reaction of 4-methoxyacetophenone with phenylselenyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-Methoxy-3-(phenylselanyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide intermediates.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding simpler derivatives.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed:
Oxidation: Selenoxide derivatives.
Reduction: De-selenylated products.
Substitution: Methoxy-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-Methoxy-3-(phenylselanyl)phenyl]ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-[4-Methoxy-3-(phenylselanyl)phenyl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The phenylselanyl group is known to modulate redox reactions, which can influence cellular signaling pathways and oxidative stress responses. The compound’s methoxy group may also contribute to its biological activity by affecting its solubility and membrane permeability .
Vergleich Mit ähnlichen Verbindungen
- 1-[4-Methoxy-3-(phenylthio)phenyl]ethan-1-one
- 1-[4-Methoxy-3-(phenylsulfonyl)phenyl]ethan-1-one
- 1-[4-Methoxy-3-(phenylseleno)phenyl]ethan-1-one
Comparison: 1-[4-Methoxy-3-(phenylselanyl)phenyl]ethan-1-one is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties compared to its sulfur and sulfonyl analogs. The selenium atom in the phenylselanyl group enhances the compound’s reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
646472-73-3 |
|---|---|
Molekularformel |
C15H14O2Se |
Molekulargewicht |
305.24 g/mol |
IUPAC-Name |
1-(4-methoxy-3-phenylselanylphenyl)ethanone |
InChI |
InChI=1S/C15H14O2Se/c1-11(16)12-8-9-14(17-2)15(10-12)18-13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI-Schlüssel |
AFAHHYIQAZGHDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1)OC)[Se]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, butyl ester, (2E)-](/img/structure/B12606917.png)
![4-[(Butan-2-yl)oxy]-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12606924.png)

![3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606949.png)
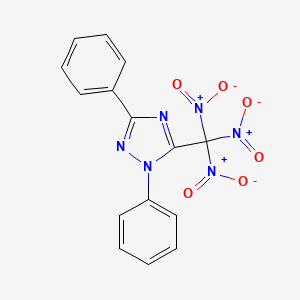
![2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B12606952.png)
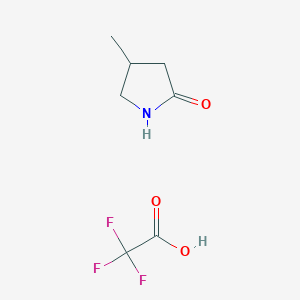
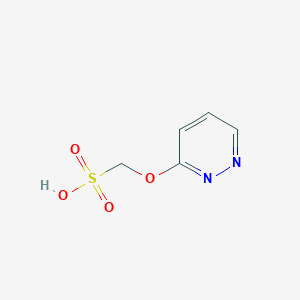
![N-[(2S)-1-Phenyldodecan-2-yl]acetamide](/img/structure/B12606963.png)
![1-[4-(3-Azidopropoxy)-5-methoxy-2-nitrophenyl]ethan-1-one](/img/structure/B12606973.png)
![Benzoic acid, 4-[[4-methyl-2-(trimethylsilyl)phenyl]thio]-, methyl ester](/img/structure/B12606974.png)
![Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)-](/img/structure/B12606981.png)
